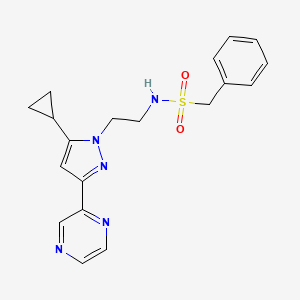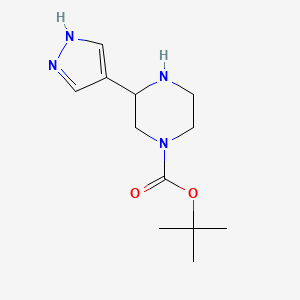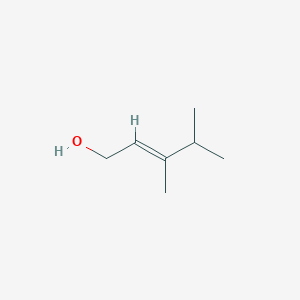![molecular formula C16H9FN2O B2891336 1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1267016-48-7](/img/structure/B2891336.png)
1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile” is a complex organic molecule that contains an indole ring, a fluorophenyl group, and a carbonitrile group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and carbonitrile refers to a nitrile group (-C≡N) attached to a carbon atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the fluorophenyl group, and the carbonitrile group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The presence of the fluorophenyl and carbonitrile groups may also influence the reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and location of functional groups, and the distribution of charge within the molecule .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
One study elucidates the crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies of related pyridine derivatives as potential inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). These compounds, including variations with the fluorophenyl group and indole structures, were analyzed for their molecular interactions, suggesting applications in drug discovery and molecular design (Venkateshan et al., 2019).
Synthesis and Structural Analysis
Another research focuses on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. These compounds were prepared in good yields and characterized, providing insights into their conformational and structural properties, which could imply their utility in various scientific applications, including material science and pharmaceuticals (Saeed et al., 2011).
Antimicrobial Activity
Research on the synthesis of novel Schiff bases using derivatives of fluoro-phenyl compounds and their antimicrobial activity showcases the potential of such structures in developing new antimicrobial agents. The study demonstrates the synthesis technique and the bioactivity of these compounds, indicating their relevance in pharmaceutical research and development (Puthran et al., 2019).
Drug Discovery and Molecular Docking
A study on syntheses and radiofluorination of indole derivatives as selective ligands for dopamine receptors highlights their potential application in neuroscience and the development of imaging agents for PET scans. This research demonstrates the selective affinity of these compounds for dopamine D4 receptors, offering insights into their application in studying neurological conditions and drug development (Tietze et al., 2006).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on elucidating the synthesis, structure, reactivity, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, investigations into its reactivity and mechanism of action, and exploration of its potential uses in various fields .
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O/c17-13-7-5-11(6-8-13)16(20)19-10-12(9-18)14-3-1-2-4-15(14)19/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFFOXZKNTEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)
![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)

![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)
![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)

![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)

![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)

![tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B2891274.png)
